disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate
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Overview
Description
Disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a distinctive arrangement of triazole rings and diazenyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate typically involves multiple steps:
Formation of Triazole Rings:
Introduction of Diazenyl Groups: The triazole rings are then functionalized with diazenyl groups via diazotization reactions, where primary amines are converted to diazonium salts and subsequently coupled with the triazole rings.
Esterification: The ethyl acetate moiety is introduced through an esterification reaction, typically using ethyl alcohol and acetic acid under acidic conditions.
Disodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl groups, leading to the formation of azo compounds.
Reduction: Reduction of the diazenyl groups can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and diagnostic agents.
Medicine
In medicine, the compound’s derivatives are investigated for their potential as therapeutic agents, especially in the treatment of diseases where metal ion chelation is beneficial.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other materials that require stable, colorful compounds.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems. The triazole and diazenyl groups play crucial roles in binding to metal ions and stabilizing the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate, EDTA is a chelating agent that forms stable complexes with metal ions.
Nitrilotriacetic acid (NTA): Another chelating agent with similar applications in metal ion sequestration.
Uniqueness
This compound is unique due to its combination of triazole and diazenyl groups, which provide distinct reactivity and binding properties compared to other chelating agents like EDTA and NTA. This uniqueness allows for specialized applications in fields where specific metal ion interactions are required.
Properties
IUPAC Name |
disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N12O2.2Na/c1-2-20-4(19)3(7-9-5-11-15-16-12-5)8-10-6-13-17-18-14-6;;/h3H,2H2,1H3;;/q-2;2*+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPJZYDZNOGXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(N=NC1=NN=N[N-]1)N=NC2=NN=N[N-]2.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(/N=N/C1=NN=N[N-]1)/N=N/C2=NN=N[N-]2.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N12Na2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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